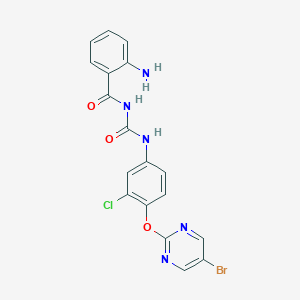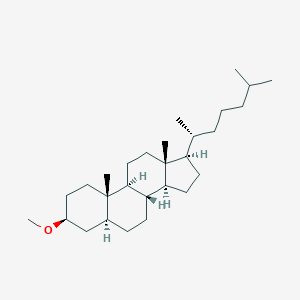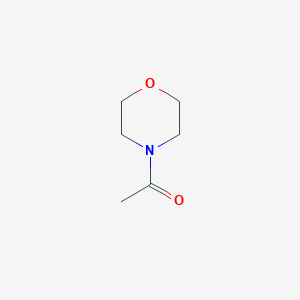
NSC639828
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC639828 ist ein potenter Inhibitor der DNA-Polymerase α mit einem IC50-Wert von 70 μM . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und ist daher ein vielversprechender Kandidat für die Krebsforschung . Die chemische Struktur von this compound beinhaltet ein Benzoylphenylharnstoffderivat, das für seine Fähigkeit bekannt ist, die Aktivität der DNA-Polymerase α zu hemmen .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Reaktion spezifischer Benzoylphenylharnstoffderivate unter kontrollierten Bedingungen . Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der DNA-Replikation und -Reparatur zu verstehen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der DNA-Polymerase α, eines Enzyms, das für die DNA-Replikation entscheidend ist . Die Hemmung dieses Enzyms stört die DNA-Synthese, was zur Unterdrückung der Proliferation von Tumorzellen führt . Die beteiligten molekularen Ziele und Pfade umfassen das Enzym DNA-Polymerase α und die damit verbundene DNA-Replikationsmaschinerie .
Vorbereitungsmethoden
The synthesis of NSC639828 involves the reaction of specific benzoylphenylurea derivatives under controlled conditions . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
NSC639828 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
NSC639828 has a wide range of scientific research applications, including:
Wirkmechanismus
NSC639828 exerts its effects by inhibiting DNA polymerase α, an enzyme crucial for DNA replication . The inhibition of this enzyme disrupts DNA synthesis, leading to the suppression of tumor cell proliferation . The molecular targets and pathways involved include the DNA polymerase α enzyme and the associated DNA replication machinery .
Vergleich Mit ähnlichen Verbindungen
NSC639828 wird mit anderen Benzoylphenylharnstoffderivaten wie NSC624548, NSC639829 und NSC654259 verglichen . Diese Verbindungen hemmen ebenfalls die DNA-Polymerase α, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Anwendungen . This compound ist einzigartig aufgrund seiner hohen Antitumoraktivität und der spezifischen Hemmung der DNA-Polymerase α .
Eigenschaften
CAS-Nummer |
134742-26-0 |
|---|---|
Molekularformel |
C18H13BrClN5O3 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27) |
InChI-Schlüssel |
LRPFTPYFADHGQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
| 134742-26-0 | |
Synonyme |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)


